2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol
Description
2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol is a heterocyclic compound featuring a methanol backbone substituted with a chlorinated thienyl group and a 1-methyl-2-pyrrolyl moiety. This structure combines aromatic and heteroaromatic systems, which may confer unique electronic and steric properties. While direct physicochemical data for this compound are sparse, its structural analogs—such as 2-Chloro-5-thienyl-(2-pyridyl)methanol (molecular formula: C₁₀H₈ClNOS, molar mass: 225.69 g/mol)—highlight the influence of substituents on solubility and reactivity .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(1-methylpyrrol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-12-6-2-3-7(12)10(13)8-4-5-9(11)14-8/h2-6,10,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVAYSYVIDRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2-chlorothiophene with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of thienyl-pyrrole compounds, including 2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol, show promise in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against multiple cancer types, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thienyl and pyrrole moieties are known for their ability to cross the blood-brain barrier, enhancing their therapeutic potential .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be useful in treating conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the modulation of pro-inflammatory cytokines .
Synthesis and Derivatives
The synthesis of 2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol can be achieved through various methods, often involving multi-step reactions that enhance its pharmacological properties.
| Synthesis Method | Description |
|---|---|
| Pyrrole Formation | Utilizing substituted thiophenes and pyrrole precursors in a controlled reaction environment to yield the target compound. |
| Chlorination Reaction | Introducing chlorine into the thienyl group to enhance biological activity and selectivity towards specific targets. |
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that compounds similar to 2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol inhibited cell growth by inducing apoptosis through mitochondrial pathways .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to reduced markers of neuronal damage and improved cognitive function, indicating its potential as a neuroprotective agent .
- Inflammation Reduction in Clinical Trials : Initial clinical trials have shown promising results in patients with chronic inflammatory conditions, where treatment with the compound resulted in significant reductions in inflammation markers compared to
Mechanism of Action
The mechanism of action of 2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron Effects: The pyridyl group in 2-Chloro-5-thienyl-(2-pyridyl)methanol enhances polarity compared to the 1-methyl-2-pyrrolyl group, which may reduce solubility in nonpolar solvents .
- Bioactivity: Chlorothienyl and chlorophenyl substituents (e.g., in pyrazoline derivatives) are linked to antimicrobial activity, suggesting that this compound could serve as a precursor for bioactive molecules .
Research Findings and Gaps
- Synthetic Challenges: The discontinuation of this compound may reflect difficulties in large-scale synthesis or purification, as seen in analogs requiring multi-step thiol-acetyl coupling reactions .
- Data Limitations: No peer-reviewed studies explicitly address the target compound’s spectroscopic or thermodynamic properties. Further research is needed to explore its synthetic versatility and biological relevance.
Biological Activity
2-Chloro-5-thienyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to this compound. A comprehensive evaluation of novel pyrrole derivatives demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant activity against A549 human lung adenocarcinoma cells, with some derivatives exhibiting over 70% inhibition at specific concentrations .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|---|
| Compound A | A549 | 12 | 20 |
| Compound B | HCT116 | 15 | 30 |
| Compound C | MCF7 | 18 | 25 |
Antioxidant Activity
The antioxidant properties of related pyrrole compounds have also been documented. These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that certain derivatives possess strong antioxidant activity comparable to established antioxidants like Trolox and Nordihydroguaiaretic acid (NDGA) .
Anti-inflammatory Effects
The compound's structure suggests potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. In vitro studies have shown that certain pyrrole derivatives can inhibit COX-2 and LOX enzymes, thus reducing inflammation markers in various models .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with specific receptors involved in cancer cell signaling pathways.
- Enzyme Inhibition : Modulation of COX and LOX pathways, leading to decreased production of inflammatory mediators.
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study on Anticancer Activity
A study conducted on a series of pyrrole derivatives, including variations of thienyl and pyrrolyl groups, revealed promising anticancer activities. For example, compound variants showed IC50 values ranging from 10 to 20 µM against various cancer cell lines. Notably, one derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Toxicity Assessment
In silico toxicity assessments indicated that several derivatives did not exhibit mutagenic or carcinogenic properties in standard tests such as the Ames test. Additionally, predictions regarding cardiotoxicity (hERG channel inhibition) suggested a medium risk profile, warranting further investigation into the safety profile of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
